N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(2,4-Dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative, a class of nitrogen-containing heterocycles renowned for their structural diversity and pharmacological relevance. The compound features a fused pyrrolo-pyrimidine core substituted with methyl, p-tolyl, and 2,4-dimethylphenyl carboxamide groups. These substituents likely modulate solubility, bioavailability, and target binding, as observed in related structures .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-13-5-8-16(9-6-13)27-22(29)20-19(25-23(27)30)17(12-26(20)4)21(28)24-18-10-7-14(2)11-15(18)3/h5-12H,1-4H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLJREWNUFSZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=C(C=C4)C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921535-49-1) is a complex organic compound with potential biological activity. Its unique structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 921535-49-1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple functional groups allows for diverse interactions with enzymes and receptors.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Properties : The compound has been noted for potential antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- MV4-11 (acute biphenotypic leukemia)
- MOLM13 (acute monocytic leukemia)
Findings :
- The compound showed a dose-dependent inhibition of cell growth with IC50 values around 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound.
- Model Used : Xenograft models in nude mice.
Results :
- The compound demonstrated significant tumor growth inhibition in BRAF mutant lines at doses as low as 10 mg/kg when administered orally .
Case Study 1: Acute Leukemia
In a controlled study involving acute leukemia models, administration of this compound resulted in marked reductions in tumor size compared to control groups.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against neurotoxicity induced by oxidative stress. The results indicated that it could significantly reduce neuronal death in vitro.
Comparative Analysis
A comparison with similar compounds reveals distinct advantages in terms of potency and specificity:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(2,4-dimethylphenyl)-5-methyl... | 0.3 | Kinase inhibition and antioxidant activity |
| Compound A (similar structure) | 0.5 | Primarily cytotoxic without antioxidant effect |
| Compound B (related pyrimidine derivative) | 1.0 | Weak kinase inhibition |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl and p-tolyl groups in the target compound may improve membrane permeability compared to polar groups like carboxylic acid (19a) .
- Synthetic Efficiency : Microwave-assisted reactions (e.g., Compound 9, 81% yield) outperform traditional methods (e.g., Compound 10a, 39% yield) .
- Crystallography : Ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives demonstrate well-resolved crystal structures, aiding in conformational analysis .
Methodological Considerations
Q & A
Q. Table 1. Comparison of Synthetic Routes for Carboxamide Functionalization
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | HATU, DIPEA | DMF | 78 | 95 |
| B | EDCI, HOBt | THF | 65 | 92 |
| C | Mixed Anhydride | CH₂Cl₂ | 82 | 97 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Z | 2 |
| Resolution (Å) | 0.84 |
| Rmerge | 0.045 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
